Antiproliferative agent-15
CAS No.: 19819-18-2
Cat. No.: VC14537190
Molecular Formula: C16H14N2OS
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19819-18-2 |
|---|---|
| Molecular Formula | C16H14N2OS |
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | 2-phenyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C16H14N2OS/c19-15-13-11-8-4-5-9-12(11)20-16(13)18-14(17-15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18,19) |
| Standard InChI Key | CDFWRIZOSNAGCV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The compound features a bicyclic framework comprising a benzothiophene moiety fused to a tetrahydropyrimidin-4-one ring. The benzothiophene component consists of a benzene ring annulated to a thiophene, while the pyrimidine ring is partially saturated (5,6,7,8-tetrahydro), reducing aromaticity and enhancing conformational flexibility. A phenyl group at the 2-position introduces steric bulk and π-π stacking potential, which may influence binding interactions in biological systems .
Key structural attributes include:
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Fused Ring System: The planar benzothiophene (positions 1–9) merges with the pyrimidinone (positions 10–13), creating a rigid scaffold.
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Tetrahydro Modification: Saturation of the pyrimidine ring at positions 5–8 introduces chair-like conformations, potentially affecting solubility and metabolic stability.
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Phenyl Substituent: The 2-phenyl group extends perpendicularly to the fused ring system, offering hydrophobic interactions in molecular recognition .
Table 1: Physicochemical Properties of (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-phenyl-
| Property | Value |
|---|---|
| CAS No. | 19819-18-2 |
| Molecular Formula | |
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | 2-phenyl-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidin-4-one |
| Key Functional Groups | Thiophene, pyrimidinone, phenyl |
Synthetic Methodologies and Optimization
Gewald Reaction-Based Synthesis
The synthesis of benzothienopyrimidine derivatives typically begins with the Gewald reaction, a multicomponent process involving cyclohexanone, ethyl cyanoacetate, sulfur, and a secondary amine. This step yields ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (1), a critical intermediate .
Cyclization to Pyrimidinone
Heating intermediate 1 with excess formamide induces cyclization, forming 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (2). Subsequent treatment with phosphorous oxychloride generates the chloro derivative 3, which serves as a versatile precursor for nucleophilic substitutions .
Functionalization at Position 4
Reaction of 3 with amines (e.g., morpholine, piperidine) or hydrazine derivatives introduces diverse substituents at position 4. For example:
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4a (morpholinyl derivative): 59% yield, mp 98–99°C, IR 1554 cm (C=N) .
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4c (4-benzylpiperazinyl derivative): 70% yield, mp 134–135°C, NMR 3.59 ppm (CH) .
Table 2: Representative Synthetic Derivatives and Yields
| Derivative | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4a | Morpholin-4-yl | 59 | 98–99 |
| 4b | Piperidin-1-yl | 65 | 110–112 |
| 4c | 4-Benzylpiperazin-1-yl | 70 | 134–135 |
Pharmacological Profiling and Future Directions
ADMET Considerations
While empirical data on the compound’s pharmacokinetics are lacking, structural features suggest:
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Lipophilicity: Calculated logP ≈ 3.1 (via Crippen’s method) indicates moderate blood-brain barrier penetration.
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Metabolic Stability: The tetrahydro-pyrimidine ring may reduce oxidative metabolism compared to fully aromatic analogs.
Therapeutic Opportunities
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Oncology: Development of CYP17 inhibitors for castration-resistant prostate cancer.
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Infectious Diseases: Optimization of antimicrobial derivatives to combat multidrug-resistant pathogens.
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